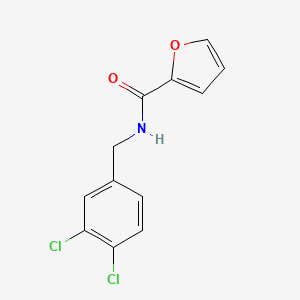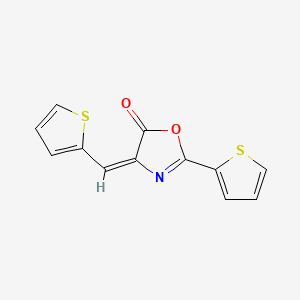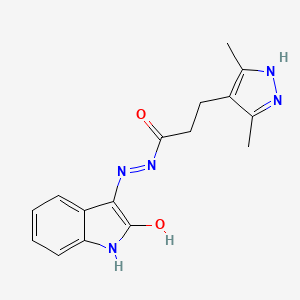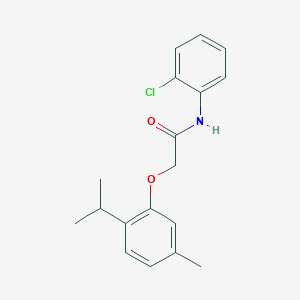![molecular formula C18H18ClFN2O3S B5797795 1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5797795.png)
1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as CFM-2, and it is a highly potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain perception, inflammation, and thermoregulation. The inhibition of TRPV1 has been proposed as a potential therapeutic approach for the treatment of chronic pain and other related conditions.
作用机制
CFM-2 exerts its pharmacological effects by inhibiting the TRPV1 ion channel, which is involved in the transmission of pain signals. TRPV1 is activated by various stimuli, including heat, capsaicin, and pro-inflammatory mediators. The inhibition of TRPV1 by CFM-2 results in a reduction in pain perception and inflammation.
Biochemical and Physiological Effects:
CFM-2 has been shown to have several biochemical and physiological effects, including the inhibition of TRPV1-mediated calcium influx, the reduction of neuropeptide release, and the suppression of pro-inflammatory cytokine production. These effects contribute to the analgesic and anti-inflammatory properties of CFM-2.
实验室实验的优点和局限性
CFM-2 has several advantages for lab experiments, including its high potency and selectivity for TRPV1, which allows for precise targeting of the ion channel. However, CFM-2 has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on CFM-2, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the investigation of its potential therapeutic applications in other conditions, such as cancer and neurodegenerative diseases. Additionally, the identification of new targets for CFM-2 and the development of novel analogs with improved pharmacological properties are areas of active research.
In conclusion, CFM-2 is a promising compound with potential therapeutic applications in pain management and inflammation-related conditions. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on CFM-2 will further elucidate its therapeutic potential and contribute to the development of novel treatments for pain and inflammation-related conditions.
合成方法
The synthesis of CFM-2 involves several steps, starting with the reaction of 4-chloro-2-fluorobenzoyl chloride with piperazine to form 1-(4-chloro-2-fluorobenzoyl)piperazine. This intermediate is then reacted with 4-methylphenylsulfonyl chloride in the presence of a base to form the final product, 1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine. The synthesis method has been optimized to obtain high yields and purity of the product.
科学研究应用
CFM-2 has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. Several studies have demonstrated the efficacy of CFM-2 in reducing pain perception in animal models of acute and chronic pain. CFM-2 has also been shown to have anti-inflammatory effects, which further supports its potential as a therapeutic agent for pain and inflammation-related conditions.
属性
IUPAC Name |
(4-chloro-2-fluorophenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c1-13-2-5-15(6-3-13)26(24,25)22-10-8-21(9-11-22)18(23)16-7-4-14(19)12-17(16)20/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBSHNYNDSQIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorobenzoyl)-4-(4-methylbenzenesulfonyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-bromo-7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5797725.png)

![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B5797731.png)


![N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5797749.png)


![4-[4-(5-propyl-2-pyridinyl)benzoyl]morpholine](/img/structure/B5797772.png)



